4-Hydroxyestradiol 4-Hydroxyestradiol 4-hydroxy-17beta-estradiol is a 4-hydroxy steroid that consists of 17beta-estradiol having an additional hydroxy group at position 4. It has a role as a metabolite. It is functionally related to a 17beta-estradiol.
4-Hydroxyestradiol is a natural product found in Homo sapiens with data available.
4-Hydroxyestradiol is a metabolite formed during the metabolism of 17beta-estradiol by hydroxylation of the carbon at position 4 by cytochrome P450 1B1, with potential carcinogenic activity. The mechanism of action for the tumor promoting activity of 4-hydroxyestradiol (4-OHE2) is not entirely known but this metabolite undergoes metabolic redox cycling with its oxidized quinoid form, estradiol 3,4-quinone, and generates reactive oxygen species (ROS), which induce oxidative DNA damage. 4-OHE2 also activates nuclear factor-kappaB (NF-kB) and extracellular signal-regulated kinase/mitogen-activated protein kinase pathways, and induces the expression of certain genes through activation of the estrogen receptor (ER), which stimulates cellular proliferation in susceptible cells.
Brand Name: Vulcanchem
CAS No.: 5976-61-4
VCID: VC20840781
InChI: InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
SMILES: CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol

4-Hydroxyestradiol

CAS No.: 5976-61-4

Cat. No.: VC20840781

Molecular Formula: C18H24O3

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxyestradiol - 5976-61-4

Specification

Description 4-hydroxy-17beta-estradiol is a 4-hydroxy steroid that consists of 17beta-estradiol having an additional hydroxy group at position 4. It has a role as a metabolite. It is functionally related to a 17beta-estradiol.
4-Hydroxyestradiol is a natural product found in Homo sapiens with data available.
4-Hydroxyestradiol is a metabolite formed during the metabolism of 17beta-estradiol by hydroxylation of the carbon at position 4 by cytochrome P450 1B1, with potential carcinogenic activity. The mechanism of action for the tumor promoting activity of 4-hydroxyestradiol (4-OHE2) is not entirely known but this metabolite undergoes metabolic redox cycling with its oxidized quinoid form, estradiol 3,4-quinone, and generates reactive oxygen species (ROS), which induce oxidative DNA damage. 4-OHE2 also activates nuclear factor-kappaB (NF-kB) and extracellular signal-regulated kinase/mitogen-activated protein kinase pathways, and induces the expression of certain genes through activation of the estrogen receptor (ER), which stimulates cellular proliferation in susceptible cells.
CAS No. 5976-61-4
Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
Standard InChI InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
Standard InChI Key QOZFCKXEVSGWGS-ZHIYBZGJSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O
SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O

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